3,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula CHBrFZn and a molecular weight of approximately 272.4 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzyl ring, enhancing its reactivity and solubility in organic solvents. It is typically available as a solution in tetrahydrofuran, with a concentration of 0.5 M . The compound plays a significant role in organometallic chemistry, particularly in cross-coupling reactions.
3,5-Difluorobenzylzinc bromide is primarily utilized in nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, it acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The presence of fluorine substituents can influence the electronic properties of the compound, making it more reactive towards electrophiles compared to non-fluorinated analogs .
The synthesis of 3,5-difluorobenzylzinc bromide typically involves the reaction of 3,5-difluorobenzyl bromide with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:
This method allows for the formation of the organozinc compound while maintaining high purity levels .
3,5-Difluorobenzylzinc bromide is primarily used in organic synthesis for:
Several compounds share structural similarities with 3,5-difluorobenzylzinc bromide. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Fluorobenzylzinc bromide | CHBrF | Contains one fluorine atom; less reactive than 3,5-difluorobenzylzinc bromide. |
4-Fluorobenzylzinc bromide | CHBrF | Contains one fluorine atom; different position affects reactivity. |
Benzylzinc bromide | CHBr | No fluorine; significantly less reactive due to lack of electron-withdrawing groups. |
3,4-Difluorobenzylzinc bromide | CHBrF | Two fluorines but at different positions; affects sterics and electronics differently. |
The unique positioning of the fluorine atoms in 3,5-difluorobenzylzinc bromide contributes to its distinct reactivity profile compared to these similar compounds .